molecular formula C11H9N3S B6168752 Thiazolo[4,5-f]quinolin-2-amine, 5-methyl- CAS No. 1082847-64-0

Thiazolo[4,5-f]quinolin-2-amine, 5-methyl-

Cat. No.: B6168752
CAS No.: 1082847-64-0
M. Wt: 215.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolo[4,5-f]quinolin-2-amine, 5-methyl- is a heterocyclic compound that contains both thiazole and quinoline moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiazole ring imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolo[4,5-f]quinolin-2-amine, 5-methyl- typically involves the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride in propan-2-ol . This reaction is followed by cyclization to form the thiazole ring. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for Thiazolo[4,5-f]quinolin-2-amine, 5-methyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Thiazolo[4,5-f]quinolin-2-amine, 5-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium hexacyanoferrate (III)

    Electrophilic Reagents: Nitric acid, sulfuric acid, bromine, formyl chloride, and acyl chlorides

    Nucleophilic Reagents: Various nucleophiles such as amines and thiols

Major Products Formed

The major products formed from these reactions include various substituted derivatives of Thiazolo[4,5-f]quinolin-2-amine, 5-methyl-, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

Thiazolo[4,5-f]quinolin-2-amine, 5-methyl- has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiazolo[4,5-f]quinolin-2-amine, 5-methyl- is unique due to the combination of the thiazole and quinoline rings, which imparts a distinct set of chemical and biological properties. This dual-ring structure allows for a broader range of interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

5-methyl-[1,3]thiazolo[4,5-f]quinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S/c1-6-5-8-10(14-11(12)15-8)7-3-2-4-13-9(6)7/h2-5H,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJOICGGYSCBCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C1N=CC=C3)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201266293
Record name Thiazolo[4,5-f]quinolin-2-amine, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082847-64-0
Record name Thiazolo[4,5-f]quinolin-2-amine, 5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082847-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazolo[4,5-f]quinolin-2-amine, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-[1,3]thiazolo[4,5-f]quinolin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.